N-(3-甲基异噻唑-5-基)喹喔啉-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

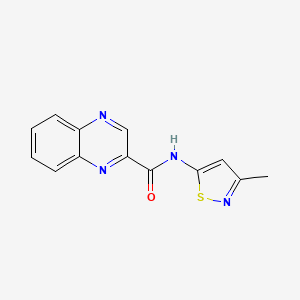

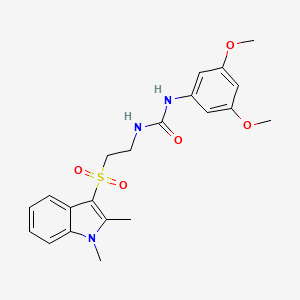

“N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide” is a compound with the molecular formula C13H10N4OS and a molecular weight of 270.31. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been used in various pharmaceutical applications .

Molecular Structure Analysis

The molecular structure of “N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide” includes a quinoxaline core, which is a bicyclic compound containing two nitrogen atoms . The compound also contains a carboxamide group and a methylisothiazolyl group attached to the quinoxaline core.科学研究应用

1. 5-羟色胺 3 型 (5-HT3) 受体拮抗剂

喹喔啉-2-甲酰胺已被合成并评估其作为 5-羟色胺 3 型 (5-HT3) 受体拮抗剂的潜力。这些化合物是根据 5-HT3 受体拮抗剂的药效团要求设计的,并显示出有希望的活性,一种化合物表现出显着的效力 (R. Mahesh, Thangaraj Devadoss, D. Pandey, S. Yadav, 2011).

2. 抗菌活性

含氮杂环核的喹啉衍生物已被制备并评估其抗菌活性。这些化合物对多种微生物表现出良好至中等的活性,表明它们作为抗菌化疗新药的潜力 (Muhammet Özyanik, S. Demirci, H. Bektaş, N. Demirbas, 2012).

3. PARP-1 抑制

喹啉-8-甲酰胺已被设计并合成,作为聚(ADP-核糖)聚合酶-1 (PARP-1) 抑制剂。这些抑制剂因其广泛的治疗活性而受到关注。合成过程在最后一步引入了多样性,显示出显着的效力,一种化合物的 IC(50) 值为 500 nM (A. Lord, M. Mahon, M. D. Lloyd, M. Threadgill, 2009).

4. 光催化性质

由喹啉-咪唑-单酰胺配体构建的八钼酸盐配合物已被合成,并显示出电催化活性,包括还原无机溴酸盐、亚硝酸盐和过氧化氢,以及氧化抗坏血酸。这些配合物还展示了降解有机染料的光催化性质,以及其中一种配合物的弱反铁磁行为 (Lei Li, Xiang Wang, Na Xu, Zhihan Chang, Guocheng Liu, Hong-yan Lin, Xiuli Wang, 2020).

5. 外周苯二氮卓受体可视化

新型喹啉-2-甲酰胺衍生物已用碳-11 标记,作为在体内用正电子发射断层扫描 (PET) 非侵入性评估外周苯二氮卓受体 (PBR) 的潜在放射性配体。这项研究为体内 PBR 成像提供了有希望的途径 (M. Matarrese, R. Moresco, A. Cappelli, et al., 2001).

未来方向

Quinoxaline derivatives, including “N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide”, have shown potential in various pharmacological applications . Future research could focus on further exploring these applications, improving the synthesis methods, and investigating the compound’s mechanism of action .

作用机制

Target of Action

N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to interact with various targets, receptors, or microorganisms . .

Mode of Action

It’s worth noting that quinoxaline derivatives have been found to exhibit a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist, and anti-amoebiasis activities .

Biochemical Pathways

Given the wide range of biological activities exhibited by quinoxaline derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .

Result of Action

pneumonia (bacterial strain) and Aspergillus fumigatus (fungal strain) .

属性

IUPAC Name |

N-(3-methyl-1,2-thiazol-5-yl)quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4OS/c1-8-6-12(19-17-8)16-13(18)11-7-14-9-4-2-3-5-10(9)15-11/h2-7H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKFGYJSWPWHDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)C2=NC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl]acetic acid](/img/structure/B2867707.png)

![2-[[5-Butylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2867709.png)

![ethyl 2-[({[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2867716.png)

methanone](/img/structure/B2867717.png)

![2-[(1-Methylpyrrolidin-3-yl)oxy]-5-(trifluoromethyl)pyridine](/img/structure/B2867720.png)

![N-Methyl-N-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]ethanamine](/img/structure/B2867723.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-2-ethoxybenzamide](/img/structure/B2867724.png)